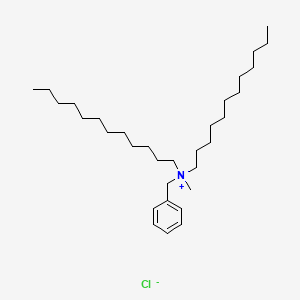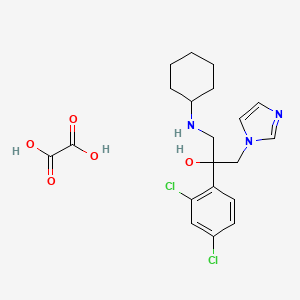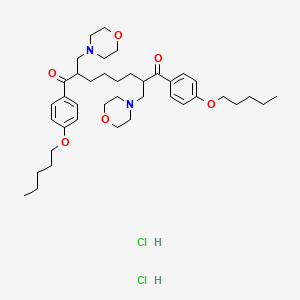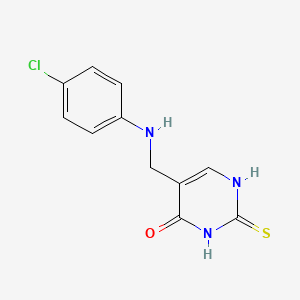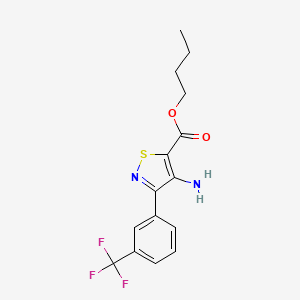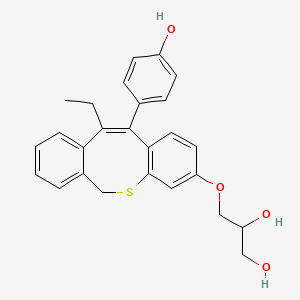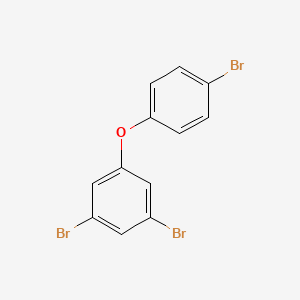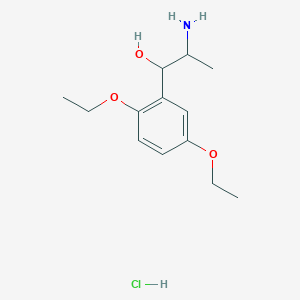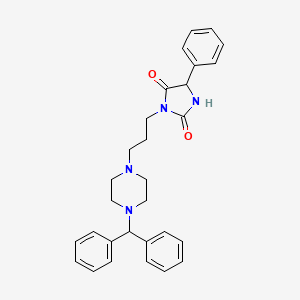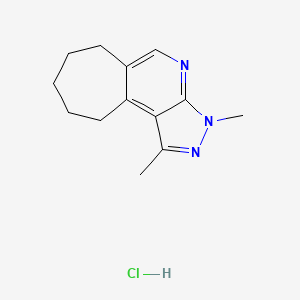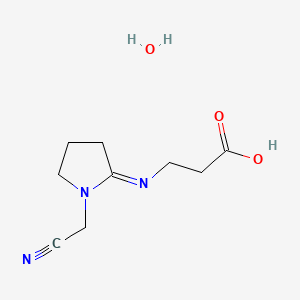
N-(1-(Cyanomethyl)-2-pyrrolidinylidene)-beta-alanine hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(Cyanomethyl)-2-pyrrolidinylidene)-beta-alanine hydrate is a complex organic compound that features a pyrrolidine ring with a cyanomethyl group and a beta-alanine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(Cyanomethyl)-2-pyrrolidinylidene)-beta-alanine hydrate typically involves the cyanoacetylation of amines. This process includes the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under various reaction conditions . Common methods include:
Neat Methods: Stirring the reactants without solvent at room temperature.
Steam Bath: Stirring the reactants at 70°C for 6 hours, followed by overnight stirring at room temperature.
Fusion: A solvent-free reaction of aryl amines with ethyl cyanoacetate.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-(Cyanomethyl)-2-pyrrolidinylidene)-beta-alanine hydrate undergoes various chemical reactions, including:
Condensation Reactions: Formation of heterocyclic compounds through condensation with aldehydes or ketones.
Substitution Reactions: Replacement of functional groups with other substituents.
Cyclization Reactions: Formation of cyclic structures through intramolecular reactions.
Common Reagents and Conditions
Condensation Reactions: Typically involve aldehydes or ketones and a basic catalyst such as piperidine.
Substitution Reactions: Often use halogenated compounds and a base.
Cyclization Reactions: Require specific conditions to promote intramolecular bond formation.
Major Products
The major products formed from these reactions include various heterocyclic compounds, such as pyrroles, pyridines, and other nitrogen-containing rings .
Applications De Recherche Scientifique
N-(1-(Cyanomethyl)-2-pyrrolidinylidene)-beta-alanine hydrate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structure.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of N-(1-(Cyanomethyl)-2-pyrrolidinylidene)-beta-alanine hydrate involves its interaction with various molecular targets. The compound’s structure allows it to participate in multiple pathways, including:
Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate their function.
Signal Transduction: Affecting intracellular signaling pathways
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(Cyanomethyl)pyridinium Salts: Used in the synthesis of heterocyclic compounds.
Cyanoacetamides: Known for their reactivity and use in heterocyclic synthesis
Propriétés
Numéro CAS |
91443-11-7 |
|---|---|
Formule moléculaire |
C9H15N3O3 |
Poids moléculaire |
213.23 g/mol |
Nom IUPAC |
3-[[1-(cyanomethyl)pyrrolidin-2-ylidene]amino]propanoic acid;hydrate |
InChI |
InChI=1S/C9H13N3O2.H2O/c10-4-7-12-6-1-2-8(12)11-5-3-9(13)14;/h1-3,5-7H2,(H,13,14);1H2 |
Clé InChI |
GIYAHORSQBZFPA-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=NCCC(=O)O)N(C1)CC#N.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


